molecular formula C18H20O2 B183527 Heudelotinone CAS No. 133453-58-4

Heudelotinone

Cat. No.: B183527
CAS No.: 133453-58-4
M. Wt: 268.3 g/mol
InChI Key: CGDLYSDMNSOBAM-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Heudelotinone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Heudelotinone, also known as Heudelotine, is a dinorditerpenoid that can be isolated from the stem bark and roots of Ricinodendron heudelotii . It has been found to have significant effects on various biological systems, particularly in the context of inflammatory bowel disease (IBD) and cancer .

Target of Action

This compound primarily targets the gut microbiota . The gut microbiota is a complex community of microorganisms that live in our digestive tracts. These microbes play a crucial role in our health by helping digest our food, producing vital vitamins, and protecting against disease-causing bacteria .

Mode of Action

This compound acts by modulating the gut microbiota . It alters the diversity and composition of the gut microbiota, leading to changes in the microbial community structure . This modulation of the gut microbiota can influence the immune system and impact the intestinal barrier integrity .

Biochemical Pathways

This compound affects the biochemical pathways associated with short-chain fatty acids (SCFAs). It increases the concentration of SCFAs, which are metabolites produced by the gut microbiota . SCFAs play a crucial role in maintaining gut health, including serving as an energy source for colon cells, maintaining the integrity of the gut barrier, and modulating the immune response .

Pharmacokinetics

Its ability to modulate the gut microbiota suggests that it may have good bioavailability in the gut environment .

Result of Action

This compound has been found to have potent effects against experimental colitis . It regulates the intestinal immune system by reducing proinflammatory immune cell numbers and maintains intestinal mucosal integrity by modulating tight junctions (TJs) . Moreover, this compound can ameliorate colitis-associated colorectal cancer (CAC) in an azoxymethane (AOM)/dextran sulfate sodium (DSS)-induced in situ carcinoma model .

Action Environment

The action of this compound is influenced by the gut environment, particularly the composition of the gut microbiota . Changes in the gut microbiota, whether due to diet, disease, or other factors, could potentially influence the efficacy and stability of this compound .

Preparation Methods

Heudelotinone can be synthesized through organic synthesis methods. One common method involves the reaction of benzoic acid with hydrazine, followed by a series of reaction and purification steps to obtain the final product The specific reaction conditions and steps may vary depending on the desired yield and purity of the compound

Chemical Reactions Analysis

Heudelotinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions are typically ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction reactions are alcohols.

    Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols. The major products formed from substitution reactions are typically amides or thioethers.

Properties

IUPAC Name

(8R)-14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDLYSDMNSOBAM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C3C=CC(=O)C([C@@H]3CC2)(C)C)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological activity of Heudelotinone?

A1: this compound has demonstrated potential for alleviating experimental colitis in a gut microbiota-dependent manner. [] This suggests a potential role in inflammatory bowel disease treatment, but further research is needed.

Q2: In what plant species can this compound be found?

A2: this compound has been isolated from the aerial parts of Jatropha curcas. [, ] Interestingly, while this compound is found in the plant, it was not reported in all studies on Jatropha curcas, highlighting the variation in metabolite profiles. []

Q3: Have any studies investigated the cytotoxicity of this compound?

A3: Yes, a study tested the cytotoxicity of this compound against three cancer cell lines: A549 (lung cancer), Hela (cervical cancer), and SMMC-7721 (hepatic cancer). [] The study found that this compound displayed cytotoxicity against the SMMC-7721 cell line with an IC50 value of 21.68 μM.

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